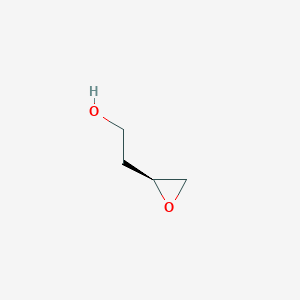

Oxiraneethanol, (2S)-

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Oxiraneethanol, (2S)-, also known as (S)-2-(Oxiran-2-yl)ethan-1-ol, is a type of oxirane, which are strained three-membered heterocycles . Oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . A number of biologically relevant molecules contain an oxirane ring, which exhibit antitumor activity .

Mode of Action

The synthetic value of substituted oxiranes stems from their ability to readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives . This makes oxiranes promising substrates for studying various transformations .

Biochemical Pathways

Oxiranes are involved in a variety of biochemical pathways. They can be transformed into ethers by acid catalysis or by means of alkoxides . The reaction starts by protonation of the hydroxyl of the alcohol . Treatment of an alcohol with a suitable base generates an alkoxide which by nucleophilic displacement on an alkyl halide produces an ether .

Pharmacokinetics

It is known that the pharmacokinetics of ethanol, a related compound, is influenced by a combination of both genetic and environmental factors, and also from the nonlinear nature of ethanol disposition, experimental design, subject selection strategy and dose dependency .

Result of Action

The result of the action of oxiraneethanol, (2S)-, is largely dependent on its reactions with other compounds. For example, it can react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . It can also undergo acid-catalyzed ring opening to afford trifunctional derivatives .

Action Environment

The action environment can greatly influence the action, efficacy, and stability of oxiraneethanol, (2S)-. For instance, the presence of mineral acids can lead to the formation of alkenes from alcohols . Additionally, the presence of a suitable base can lead to the formation of ethers . The stability of these compounds under a wide variety of conditions, such as in the presence of oxidants, reductants, or acids and bases in aprotic media, is also noteworthy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxiraneethanol, (2S)-, can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the treatment of halohydrins with a base, which induces intramolecular cyclization to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of oxiraneethanol, (2S)-, often involves the use of ethylene oxide and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .

Analyse Des Réactions Chimiques

Types of Reactions

Oxiraneethanol, (2S)-, undergoes various chemical reactions, including:

Ring-opening reactions: These reactions can occur under both acidic and basic conditions, leading to the formation of different products depending on the nucleophile used.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze ring-opening reactions, resulting in the formation of halohydrins.

Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the oxirane ring, forming glycols or hydroxyethers.

Major Products Formed

1,2-Glycols: Formed through ring-opening in aqueous medium.

Hydroxyethers: Formed through ring-opening in the presence of alcohols.

Halohydrins: Formed through ring-opening with hydrogen halides.

Applications De Recherche Scientifique

Oxiraneethanol, (2S)-, has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various chiral molecules and pharmaceuticals.

Material Science: The compound is involved in the development of new materials, including polymers with tailored properties.

Biological Studies: It is used in studies related to enzyme mechanisms and metabolic pathways.

Catalysis: Oxiraneethanol, (2S)-, serves as a catalyst in certain organic reactions, such as the ring-opening of epoxides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxiraneethanol, (2R)-: The enantiomer of oxiraneethanol, (2S)-, with similar chemical properties but different stereochemistry.

Propylene oxide: Another oxirane compound with a similar three-membered ring structure but different substituents.

Ethylene oxide: A simpler oxirane compound with only hydrogen atoms as substituents.

Uniqueness

Oxiraneethanol, (2S)-, is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its high reactivity and versatility in various chemical reactions also distinguish it from other similar compounds.

Propriétés

IUPAC Name |

2-[(2S)-oxiran-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUMWIDHQEMPD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

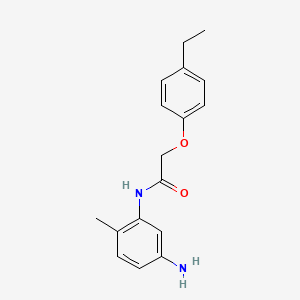

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

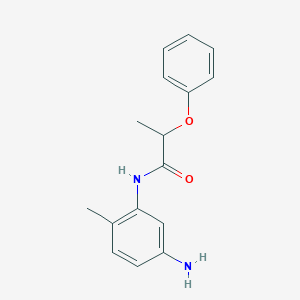

![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)

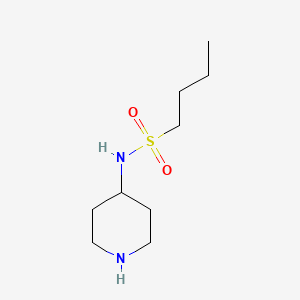

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)